3-Chloro-4-isopropoxybenzenesulfonyl chloride

Description

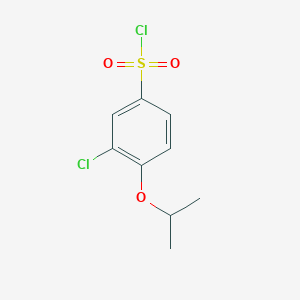

3-Chloro-4-isopropoxybenzenesulfonyl chloride (C₉H₁₀Cl₂O₃S) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 3, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives critical to pharmaceuticals, agrochemicals, and polymer industries. The isopropoxy group introduces steric bulk and moderate electron-donating effects, influencing reactivity and solubility compared to analogs with smaller or electron-withdrawing substituents .

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHSEDNQCICOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-isopropoxybenzenesulfonyl chloride typically involves the chlorination of 4-isopropoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 3-chloro-4-isopropoxybenzenesulfonamide.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: The reaction is performed in an aqueous medium, often under acidic or basic conditions.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution with amines.

Sulfonic acids: Formed through hydrolysis.

Sulfonamide: Formed through reduction.

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-4-isopropoxybenzenesulfonyl chloride is characterized by the following structural formula:

This compound features a sulfonyl chloride functional group, which is reactive and allows for various chemical transformations. Its chlorinated aromatic structure enhances its electrophilic character, making it a useful reagent in several synthetic pathways.

Synthesis of Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfonamides. Sulfonamides are essential in medicinal chemistry due to their antibacterial properties. The compound can react with amines to form sulfonamides through nucleophilic substitution reactions:

This reaction mechanism is crucial for developing new antibiotics and other therapeutic agents.

Antibacterial Agents

Research has shown that derivatives of sulfonamides exhibit significant antibacterial activity. For instance, compounds synthesized using this compound have been evaluated for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

Anticancer Research

Recent studies indicate that sulfonamide derivatives can inhibit certain cancer cell lines by targeting specific enzymes involved in tumor growth. The incorporation of this compound in these derivatives has been linked to enhanced potency and selectivity against cancer cells.

Agrochemical Applications

The compound also finds applications in the field of agrochemicals, particularly as a building block for herbicides and fungicides. Its ability to modify biological pathways makes it an attractive candidate for developing new crop protection agents.

Synthesis of Novel Antibiotics

A study published in a peer-reviewed journal demonstrated the synthesis of a series of sulfonamide antibiotics using this compound as a key intermediate. The resultant compounds showed improved efficacy against Gram-positive bacteria compared to traditional sulfonamides.

Development of Herbicides

Another research project focused on the use of this compound in synthesizing new herbicides. The study highlighted the compound's role in modifying existing herbicide structures to enhance their effectiveness while reducing environmental impact.

Mechanism of Action

The mechanism of action of 3-chloro-4-isopropoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of benzenesulfonyl chlorides is governed by electronic and steric factors:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitutions.

- Electron-donating groups (EDGs) : Reduce electrophilicity but may improve solubility in polar solvents.

- Steric hindrance : Bulky substituents near the sulfonyl chloride group can slow reaction kinetics.

Key Analogs:

3-Chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S)

- Substituents : Chlorine (position 3), fluorine (position 4).

- Impact : Fluorine, being a strong EWG, increases the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles like amines. However, its small size minimizes steric hindrance.

- Applications : Widely used in peptide coupling and pesticide synthesis due to high reactivity .

4-Methylbenzenesulfonyl chloride (C₇H₇ClO₂S)

- Substituents : Methyl group (position 4).

- Impact : The methyl group acts as a weak EDG, slightly reducing reactivity compared to EWGs. Its steric effects are negligible.

- Applications : Common in tosylation reactions for protecting alcohols .

3-Chloro-4-methylphenyl isothiocyanate (C₈H₆ClNS)

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (Relative Scale) |

|---|---|---|---|---|

| 3-Chloro-4-isopropoxybenzenesulfonyl chloride | 277.16 | ~80–85* | Moderate (CH₂Cl₂, THF) | Moderate |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | 229.06 | 45–50 | High (DCM, acetone) | High |

| 4-Methylbenzenesulfonyl chloride | 190.65 | 67–70 | High (ether, ethanol) | Moderate |

Biological Activity

3-Chloro-4-isopropoxybenzenesulfonyl chloride (CAS No. 1016509-32-2) is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure, characterized by the presence of a chloro group, an isopropoxy substituent, and a sulfonyl chloride functional group, allows for diverse applications in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, which can modify proteins and other biomolecules. This reactivity can lead to the inhibition of enzymes or alteration of signaling pathways within cells.

Potential Targets

- Enzymatic Inhibition : Compounds like this compound may inhibit serine proteases or other enzyme classes through covalent modification.

- Cell Signaling : Alterations in protein function due to the modification of cysteine residues can affect various signaling pathways.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonamide derivatives, which are structurally related to sulfonyl chlorides. Results indicated significant activity against various bacterial strains, suggesting potential applications for this compound in antibiotic development.

- Enzyme Inhibition : Research on similar compounds showed that sulfonyl chlorides could inhibit serine proteases, which play crucial roles in numerous biological processes including blood coagulation and immune response. This inhibition was linked to the covalent modification of active site residues.

Pharmacokinetics

The pharmacokinetic profile of sulfonyl chlorides typically includes:

- Absorption : These compounds often exhibit good solubility in organic solvents, which may influence their absorption characteristics.

- Metabolism : They are generally metabolized through hydrolysis to form corresponding sulfonic acids, which may retain some biological activity.

- Excretion : The metabolites are usually excreted via renal pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-4-isopropoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and chlorination steps. A common approach is the chlorination of 4-isopropoxybenzenesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ reacts with the sulfonic acid at 60–80°C under reflux, with anhydrous conditions critical to avoid hydrolysis . Catalysts such as FeCl₃ may enhance selectivity for the 3-chloro position . Yields vary (60–85%) depending on solvent purity, stoichiometry, and temperature control.

Key Parameters Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >80°C increases decomposition |

| Solvent | Dry dichloromethane | Polar aprotic solvents improve reactivity |

| Molar Ratio (SOCl₂) | 1.2–1.5 equivalents | Excess reduces side products |

Q. What purification methods are recommended for isolating this compound?

After synthesis, the crude product is purified via fractional distillation (if volatile) or recrystallization using hexane/ethyl acetate mixtures. Column chromatography with silica gel (eluent: 10% ethyl acetate in hexane) resolves sulfonic acid impurities. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (absence of -SO₃H peaks at δ 10–12 ppm) .

Advanced Research Questions

Q. How can competing reactivity at the sulfonyl chloride group be mitigated during derivatization?

The sulfonyl chloride group is highly electrophilic but prone to hydrolysis. To functionalize it into sulfonamides or sulfonate esters:

- Use anhydrous conditions and inert atmospheres (N₂/Ar).

- Add bases like triethylamine to scavenge HCl and prevent acid-catalyzed decomposition .

- For amine coupling, pre-activate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to stabilize intermediates .

Example Protocol

- Dissolve 1 mmol sulfonyl chloride in dry THF.

- Add 1.2 mmol amine and 2 mmol Et₃N.

- Stir at 0°C for 2 hours. Monitor by TLC (Rf shift from 0.5 to 0.3 in 1:1 hexane/EtOAc).

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Hydrolysis Sensitivity: NMR samples must be prepared in deuterated chloroform (not D₂O) to avoid degradation.

- Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode detects [M-Cl]⁻ ions at m/z 248.1 .

- X-ray Crystallography: Single crystals are grown via slow evaporation of saturated ether solutions. The sulfonyl chloride group’s geometry (Cl-S=O bond angles) confirms regiochemistry .

Q. How do steric and electronic effects of the isopropoxy group influence reactivity in cross-coupling reactions?

The bulky isopropoxy group at the 4-position deactivates the benzene ring via electron donation, directing electrophilic substitution to the 3-position. In Suzuki-Miyaura couplings, this steric hindrance requires high Pd catalyst loadings (5 mol% Pd(PPh₃)₄) and prolonged reaction times (24–48 hours) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve inconsistencies?

Literature values for melting points range from 45–55°C due to polymorphic forms or impurities. To validate:

- Perform differential scanning calorimetry (DSC) at 5°C/min.

- Compare with high-purity standards synthesized via Grignard routes (e.g., using 4-isopropoxybenzenemagnesium bromide) .

Method Optimization

Q. What strategies improve the stability of this compound in long-term storage?

- Store under argon at –20°C in amber vials.

- Add molecular sieves (3Å) to absorb moisture.

- Stabilize with 0.1% hydroquinone to inhibit radical decomposition .

Applications in Complex Synthesis

Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives?

It serves as a key intermediate for protease inhibitors. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.